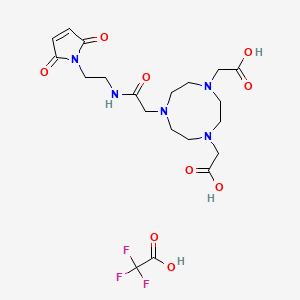

Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .

Méthodes De Préparation

The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .

-

Synthetic Route 1

Starting Materials: (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA.

Reaction Conditions: The reactions are typically carried out in aqueous solutions at room temperature.

-

Synthetic Route 2

Starting Materials: Similar to Route 1, but with variations in the functional groups attached to NOTA.

Reaction Conditions: Similar to Route 1, with slight modifications to optimize yield and purity.

Purification: Similar to Route 1, with HPLC and TFA to prevent hydrolysis.

Analyse Des Réactions Chimiques

Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:

-

Thiol-Maleimide Reaction

Type: Addition reaction.

Reagents: Thiol-containing compounds.

Conditions: Typically carried out in aqueous solutions at neutral pH.

Products: Thiosuccinimide products.

-

Hydrolysis

Type: Hydrolysis of thiosuccinimides.

Reagents: Water or aqueous solutions.

Conditions: Can occur under physiological conditions.

Products: Maleamic acids.

-

Dual Functionalization

Type: Consecutive conjugation of a thiol and an amine.

Reagents: Thiol and amine-containing compounds.

Conditions: One-pot reaction.

Products: Aminothiomaleimides.

Applications De Recherche Scientifique

Maleimide-NOTA (TFA) has a wide range of applications in scientific research:

-

Radiolabeling

Use: Site-specific radiolabeling of biomolecules.

Applications: Positron emission tomography (PET) imaging, radiopharmaceuticals.

-

Bioconjugation

Use: Conjugation of proteins, peptides, and other biomolecules.

Applications: Antibody-drug conjugates, targeted drug delivery.

-

Molecular Imaging

Use: Imaging of biological processes at the molecular level.

Applications: Cancer diagnostics, tracking of therapeutic agents.

-

Therapeutic Applications

Use: Development of targeted therapies.

Applications: Cancer treatment, personalized medicine.

Mécanisme D'action

The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Molecular Targets: Thiol groups on cysteine residues in proteins.

Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.

Comparaison Avec Des Composés Similaires

Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:

-

DOTA-Maleimide

Similarity: Both are used for bioconjugation and radiolabeling.

Difference: DOTA forms more stable complexes with a wider range of metal ions compared to NOTA.

-

DFO-Maleimide

Similarity: Both are used for radiolabeling and bioconjugation.

Difference: DFO is specifically used for labeling with zirconium-89, while NOTA is preferred for gallium-68.

-

Next Generation Maleimides (NGMs)

Similarity: Both are used for bioconjugation.

Difference: NGMs offer improved stability and dual functionalization capabilities.

Propriétés

Formule moléculaire |

C20H28F3N5O9 |

|---|---|

Poids moléculaire |

539.5 g/mol |

Nom IUPAC |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |

Clé InChI |

UXCOOSNZWCRARC-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)

![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)

![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)